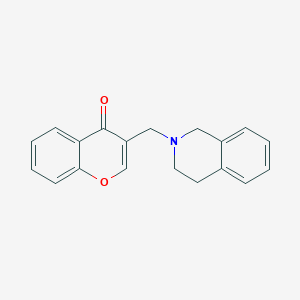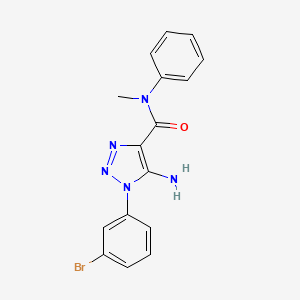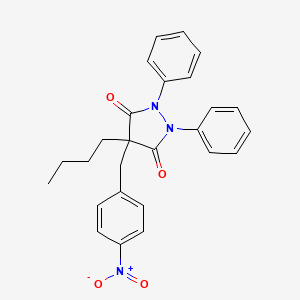![molecular formula C19H22Cl2O2 B4962055 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B4962055.png)
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)', commonly known as bis-ortho-chloro-diethylbenzene (OCD), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents like ethanol, acetone, and chloroform. The chemical structure of OCD consists of two benzene rings connected by a 1,3-propanediyl bridge, with two chlorine atoms and two methyl groups attached to the benzene rings.
作用机制
The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is not fully understood, but it is believed to involve the binding of the molecule to specific receptors or enzymes in the body. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for certain receptors, such as the dopamine receptor, and may act as an agonist or antagonist for these receptors. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor effects. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to protect neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases like arthritis and asthma. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have anti-tumor effects, which may be due to its ability to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has several advantages as a research tool, including its high affinity for metal ions and its ability to act as a fluorescent probe for biological molecules. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) in scientific research, including the development of new materials and the study of its potential therapeutic applications. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has already been used as a building block for the synthesis of novel materials, but there is still much to be explored in this area. In addition, the potential therapeutic applications of 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene), particularly in the treatment of neurodegenerative and inflammatory diseases, warrant further investigation.
合成方法
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) can be synthesized by various methods, including the Friedel-Crafts alkylation of 1,3-dichloropropane with 2,6-dimethylphenol, the reaction of 1,3-dibromo-2-propanol with 2,6-dimethylphenol, and the reaction of 2,6-dimethylphenol with 1,3-dichloroacetone. The most commonly used method for synthesizing 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) is the Friedel-Crafts alkylation method, which involves the reaction of 1,3-dichloropropane with 2,6-dimethylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride.
科学研究应用
1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a building block for the synthesis of novel materials. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been shown to have high affinity for metal ions, such as copper, nickel, and zinc, and can be used as a chelating agent for these ions. 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has also been used as a fluorescent probe for biological molecules, such as proteins and DNA, due to its ability to bind to these molecules and emit fluorescence upon excitation. In addition, 1,1'-[1,3-propanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
属性
IUPAC Name |
5-chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O2/c1-12-8-16(20)9-13(2)18(12)22-6-5-7-23-19-14(3)10-17(21)11-15(19)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHIEGAERBJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B4961990.png)

![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)

![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)